molecular formula C20H21F3N2O3S B11339994 1-(benzylsulfonyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide

1-(benzylsulfonyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide

Cat. No.: B11339994
M. Wt: 426.5 g/mol
InChI Key: IWDDFTSAQNLPTG-UHFFFAOYSA-N
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Description

1-PHENYLMETHANESULFONYL-N-[3-(TRIFLUOROMETHYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a phenylmethanesulfonyl group, a trifluoromethyl-substituted phenyl group, and a piperidine-4-carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-PHENYLMETHANESULFONYL-N-[3-(TRIFLUOROMETHYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of key intermediates and their subsequent couplingThe reaction conditions often require the use of strong bases, such as triethylamine, and solvents like dichloromethane .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures high yield and purity. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

1-PHENYLMETHANESULFONYL-N-[3-(TRIFLUOROMETHYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted piperidine compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-PHENYLMETHANESULFONYL-N-[3-(TRIFLUOROMETHYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-PHENYLMETHANESULFONYL-N-[3-(TRIFLUOROMETHYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl and trifluoromethyl groups play a crucial role in its binding affinity and selectivity. These interactions can modulate the activity of target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-PHENYLMETHANESULFONYL-N-[3-(TRIFLUOROMETHYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE is unique due to its combination of a piperidine-4-carboxamide moiety with a phenylmethanesulfonyl and trifluoromethyl-substituted phenyl group.

Properties

Molecular Formula

C20H21F3N2O3S

Molecular Weight

426.5 g/mol

IUPAC Name

1-benzylsulfonyl-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide

InChI

InChI=1S/C20H21F3N2O3S/c21-20(22,23)17-7-4-8-18(13-17)24-19(26)16-9-11-25(12-10-16)29(27,28)14-15-5-2-1-3-6-15/h1-8,13,16H,9-12,14H2,(H,24,26)

InChI Key

IWDDFTSAQNLPTG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)CC3=CC=CC=C3

Origin of Product

United States

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